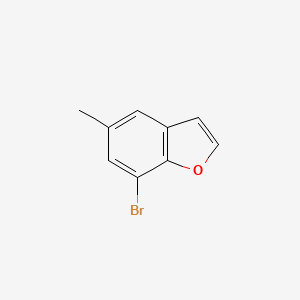

7-Bromo-5-methylbenzofuran

Descripción

Significance of Benzofuran (B130515) Core Structures in Chemical and Biological Sciences

Benzofuran, a heterocyclic compound composed of a benzene (B151609) ring fused to a furan (B31954) ring, serves as a fundamental scaffold for a vast array of organic compounds. researchgate.netacs.orgwikipedia.org First synthesized by Perkin in 1870, the benzofuran nucleus is a structural framework found in numerous naturally occurring and synthetic molecules. acs.orgnih.gov These compounds are prevalent in various plant families, including Asteraceae, Moraceae, Fabaceae, and Rutaceae. rsc.orgnih.govnih.gov

The significance of the benzofuran core lies in the diverse and potent biological activities exhibited by its derivatives. researchgate.net Researchers have extensively documented their potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and anticonvulsant agents. nih.govrsc.orgresearchgate.netmdpi.com Many benzofuran derivatives show promise for treating a range of diseases, including diabetes, Alzheimer's disease, and infections caused by bacteria, viruses, and parasites. nih.govmdpi.com Notably, some halogenated derivatives have demonstrated significant cytotoxic activity against cancer cells without showing toxicity toward normal cells. researchgate.netmdpi.com

Beyond medicinal chemistry, benzofuran derivatives are also gaining importance in materials science. For instance, derivatives containing a thiophene (B33073) ring, such as benzothieno[3,2-b]benzothiophene (BTBT), are utilized in the development of high-efficiency organic photovoltaics and field-effect transistors. acs.orgnih.gov

Overview of Halogenated Benzofurans in Research

The introduction of halogen atoms—such as bromine, chlorine, or fluorine—into the benzofuran structure is a key strategy in medicinal chemistry to enhance therapeutic properties. nih.gov Halogenation can significantly increase the anticancer activities of benzofuran derivatives. nih.gov This enhancement is partly attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites in a molecule, thereby improving binding affinity to biological targets. nih.gov

Research indicates that both the type of halogen and its specific position on the benzofuran ring are critical factors that influence the biological properties of the resulting compound. mdpi.com Studies on various halogenated benzofurans have shown that these modifications can lead to potent cytotoxic activity against multiple human cancer cell lines. mdpi.comnih.govnih.gov For example, the presence of a bromine atom and a methoxy (B1213986) group in one derivative was found to result in stronger pro-oxidative and pro-apoptotic properties compared to its chlorinated counterpart. mdpi.comnih.gov The substitution of halogens on an N-phenyl ring attached to the benzofuran core is also considered beneficial due to their hydrophobic and electron-donating characteristics, which can enhance cytotoxic effects. nih.gov

Historical Context and Evolution of 7-Bromo-5-methylbenzofuran Research

While a detailed historical record focused exclusively on the evolution of this compound research is not extensively documented in scientific literature, its role can be understood within the broader context of chemical synthesis and drug discovery. The compound, identified by its CAS number 35700-48-2, is commercially available from numerous chemical suppliers, which points to its primary function as a synthetic intermediate or building block. chemicalbook.comamerigoscientific.comchemicalbook.comsynquestlabs.comfishersci.ca

The synthesis of this compound can start from raw materials like 2-Bromo-4-methylphenol. chemicalbook.com Its structure makes it a valuable precursor for creating more complex molecules. Researchers utilize such halogenated benzofurans to introduce the 5-methylbenzofuran (B96412) moiety into larger structures or to perform further chemical transformations at the bromine-substituted position. nih.gov For example, brominated benzofuran derivatives can undergo palladium-catalyzed coupling reactions or nucleophilic displacement to create a diverse series of analogues with different functional groups. nih.gov

Research on structurally similar compounds, such as 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran, highlights the scientific interest in this substitution pattern for exploring pharmacological activity. researchgate.net Therefore, the evolution of this compound is intrinsically linked to the ongoing development of novel, biologically active agents and advanced materials that incorporate the benzofuran scaffold.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 7-bromo-5-methyl-1-benzofuran | nih.gov |

| CAS Number | 35700-48-2 | fishersci.canih.govfluorochem.co.uk |

| Molecular Formula | C₉H₇BrO | amerigoscientific.comfishersci.canih.gov |

| Molecular Weight | 211.06 g/mol | amerigoscientific.comchemicalbook.comnih.gov |

| Boiling Point | 259.7±20.0 °C (Predicted) | chemicalbook.com |

| Density | 1.520±0.06 g/cm³ (Predicted) | chemicalbook.com |

| InChI Key | TZUMDTURHSPEAY-UHFFFAOYSA-N | fishersci.ca |

Propiedades

IUPAC Name |

7-bromo-5-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUMDTURHSPEAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610505 | |

| Record name | 7-Bromo-5-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35700-48-2 | |

| Record name | 7-Bromo-5-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Bromo 5 Methylbenzofuran and Its Analogs

Established Synthetic Routes to 7-Bromo-5-methylbenzofuran

Traditional synthetic approaches to this compound and its analogs typically rely on either the stepwise modification of a pre-existing benzofuran (B130515) scaffold or the construction of the bicyclic ring system from acyclic precursors with the desired substitution pattern already in place.

Multi-step Functionalization Strategies for Benzofuran Scaffolds

One logical, albeit challenging, approach to this compound is the sequential functionalization of the parent benzofuran molecule. This strategy involves introducing the methyl and bromo substituents in separate, regioselective steps.

Detailed research into this specific pathway reveals that electrophilic aromatic substitution on the benzofuran ring system is complex. The furan (B31954) ring is generally more reactive towards electrophiles than the benzene (B151609) ring, with substitution favoring the C2 and C3 positions. Therefore, achieving selective functionalization on the benzene ring at the C5 and C7 positions requires careful strategy.

A potential, though not explicitly documented, sequence could involve:

Friedel-Crafts Methylation: Introducing the methyl group at the C5 position. The Friedel-Crafts reaction is a classic method for alkylating aromatic rings. tandfonline.comresearchgate.net However, controlling the regioselectivity to favor the C5 position over other positions on the benzene or furan ring can be difficult and may lead to mixtures of isomers.

Regioselective Bromination: Subsequent introduction of a bromine atom at the C7 position of 5-methylbenzofuran (B96412). This step is complicated by the directing effects of both the fused furan ring and the existing C5-methyl group.

This multi-step approach from the parent benzofuran is often synthetically less efficient due to potential issues with regioselectivity and the need for purification of isomeric products at each stage.

Cyclization Reactions for Benzofuran Ring Construction

A more common and regiochemically controlled method for synthesizing substituted benzofurans like this compound is to construct the heterocyclic ring from a precursor that already contains the desired substituents on the phenyl ring. This approach ensures the final positions of the methyl and bromo groups.

One of the most established methods is the acid-catalyzed cyclodehydration of α-phenoxyacetophenones. This strategy involves two main steps:

O-Alkylation: The reaction of a substituted phenol (B47542) with an α-halo ketone. To synthesize a this compound analog, one would start with 2,4-dibromo-6-methylphenol (B165728) or a similar appropriately substituted phenol.

Intramolecular Cyclization: The resulting α-phenoxy ketone is then treated with a dehydrating agent, such as polyphosphoric acid (PPA) or sulfuric acid, to induce an intramolecular electrophilic substitution, forming the furan ring.

A specific example of this methodology is the synthesis of 7-bromo-5-methyl-3-phenylbenzofuran . In this preparation, α-(2-bromo-4-methylphenoxy)acetophenone is heated with polyphosphoric acid. The acid promotes the cyclization and dehydration to yield the target benzofuran.

Other notable cyclization strategies include:

Reaction of Phenols with α-Haloketones: A one-step synthesis promoted by Lewis acids like titanium tetrachloride can combine Friedel-Crafts alkylation and intramolecular cyclodehydration to form the benzofuran ring system with high regioselectivity. nih.gov

Intramolecular Wittig Reaction: This method can be used to form the furan ring from suitably functionalized precursors. nih.gov

Metal-Free Cyclization: Hypervalent iodine reagents can mediate the cyclization of ortho-hydroxystilbenes to provide 2-arylbenzofurans. chemrxiv.org

These methods are advantageous because the substitution pattern is defined by the choice of the starting phenol, thus avoiding the regioselectivity issues inherent in the post-functionalization of the benzofuran core.

Regioselective Bromination Techniques for Benzofuran Systems

Achieving regioselective bromination directly on a pre-formed 5-methylbenzofuran scaffold at the C7 position is a significant synthetic challenge. The electronic properties of the benzofuran ring system typically direct electrophilic attack, such as bromination, to the electron-rich furan ring, primarily at the C2 or C3 positions.

To direct bromination to the C7 position, one might need to employ advanced strategies, which could include:

Use of Directing Groups: Installing a temporary directing group on the molecule that sterically or electronically guides the bromine to the C7 position. For example, an 8-aminoquinoline (B160924) (8-AQ) directing group has been used to direct C-H functionalization to adjacent positions. chemrxiv.org

Halogen Dance Reaction: Under specific basic conditions, a halogen may migrate from one position to another, although this is less predictable.

Metal-Mediated Halogenation: Boron-mediated protocols have been developed for the regioselective bromination of certain aromatic systems, though their application to benzofurans for C7 bromination is not well-established. nih.gov

Research on the regioselective halogenation of similar heterocyclic systems, such as indazoles, has shown that reagents like N-bromosuccinimide (NBS) in solvents like DMF can achieve selective bromination at specific positions, including C7. nih.govrsc.org However, the electronic nature of the indazole ring is different from that of benzofuran, and the reaction conditions would require specific optimization. Due to these difficulties, building the benzofuran ring from an already brominated precursor is the more common and reliable strategy.

Advanced and Catalytic Synthetic Approaches for this compound

Modern synthetic chemistry has seen the development of powerful catalytic methods, particularly those using transition metals, which provide highly efficient and versatile routes to complex molecules like substituted benzofurans.

Transition-Metal-Catalyzed Benzofuran Synthesis

A wide array of transition metals, including copper, iron, and rhodium, have been used to catalyze the synthesis of the benzofuran nucleus. researchgate.netsemanticscholar.org These methods often proceed under milder conditions and with greater functional group tolerance than traditional approaches. However, palladium catalysis has emerged as a particularly robust and widely applied strategy.

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysts are exceptionally versatile for forming the C-C and C-O bonds necessary for constructing the benzofuran scaffold. These advanced methods can be applied to synthesize analogs of this compound with high efficiency. Key palladium-catalyzed strategies include:

Sonogashira Coupling followed by Cyclization: A common and powerful route involves the coupling of an o-iodophenol with a terminal alkyne. The resulting 2-alkynylphenol intermediate undergoes an intramolecular cyclization (hydroalkoxylation) to form the benzofuran ring. This method is highly modular, as the substitution on the benzofuran ring is determined by the choice of the substituted o-iodophenol and the alkyne. nih.govacs.org

Heck Reaction: An intramolecular Heck reaction can be used to form the benzofuran ring. In this approach, a precursor such as an o-iodophenyl allyl ether undergoes a palladium-catalyzed cyclization to form a 2-methyl-2,3-dihydrobenzofuran, which can then be oxidized to the corresponding benzofuran. acs.org

C-H Activation/Oxidation Tandem Reactions: More recent developments involve the direct coupling of 2-hydroxystyrenes with iodobenzenes. This palladium-catalyzed process proceeds via a tandem C-H activation and oxidative cyclization sequence, offering a novel and efficient way to assemble the benzofuran core. researchgate.net

The table below summarizes various palladium-catalyzed approaches for the synthesis of substituted benzofuran scaffolds.

| Reaction Type | Precursors | Catalyst System (Example) | Key Features |

| Sonogashira/Cyclization | o-Iodophenols, Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | High modularity, good yields, tolerates various functional groups. |

| Intramolecular Heck | o-Iodophenyl Allyl Ethers | Pd(OAc)₂, PPh₃ | Forms dihydrobenzofuran intermediate, requires subsequent oxidation. |

| C-H Activation/Oxidation | 2-Hydroxystyrenes, Iodobenzenes | Pd(OAc)₂, Ligand, Oxidant | Atom-economical, avoids pre-functionalization of one partner. |

| Cyclization of 1,6-Enynes | 1,6-Enynes, Disilanes | Pd₂(dba)₃, P(o-tol)₃ | Tandem cyclization and silylation, mild conditions. tandfonline.com |

These advanced catalytic methods, particularly palladium-catalyzed reactions, represent the state-of-the-art in benzofuran synthesis, providing powerful tools for the construction of specifically substituted derivatives like this compound.

Copper-Catalyzed Methodologies for Benzofuran Formation

Copper-catalyzed reactions represent a cornerstone in the synthesis of benzofuran derivatives. These methods are valued for their cost-effectiveness and versatile reactivity. One-pot procedures involving copper catalysts have been developed for the regioselective synthesis of polysubstituted benzofurans from phenols and alkynes. rsc.org This transformation typically proceeds through a sequential nucleophilic addition of the phenol to the alkyne followed by an oxidative cyclization. rsc.org

In a notable approach, Weng et al. developed a copper-catalyzed methodology for the synthesis of trifluoroethyl-substituted benzofuran derivatives. acs.org This method utilizes copper chloride as the catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base to react substituted salicylaldehyde-derived Schiff bases with substituted alkenes, affording the desired products in good yields (45–93%). acs.org The proposed mechanism involves the coupling of an intermediate derived from the Schiff base with a copper acetylide, followed by reductive elimination, acidification, and rearrangement. acs.org

Another efficient one-pot strategy reported by Ma et al. in 2021 involves the reaction of substituted amines, salicylaldehydes, and calcium carbide (as an alkyne source) using copper bromide as the catalyst. This method provides amino-substituted benzofuran skeletons in high yields. acs.org Furthermore, a green and environmentally friendly approach was developed by Abtahi and Tavakol, who employed copper iodide as a catalyst in a one-pot synthesis reacting o-hydroxy aldehydes, amines, and various alkynes in a deep eutectic solvent. acs.org

Palladium-copper co-catalyzed systems have also been effectively used in the synthesis of benzofurans. The Reddy group utilized a (PPh₃)PdCl₂ catalyst with copper iodide as a co-catalyst for the Sonogashira coupling of terminal alkynes and iodophenols, which then undergo intramolecular cyclization to form the benzofuran ring. acs.org

Table 1: Examples of Copper-Catalyzed Benzofuran Synthesis

| Catalyst/Co-catalyst | Reactants | Base/Solvent | Product Type | Yield (%) |

| Copper Chloride | Salicylaldehyde-derived Schiff bases, Alkenes | DBU/DMF | Trifluoroethyl-substituted benzofurans | 45-93 acs.org |

| Copper Bromide | Amines, Salicylaldehydes, Calcium Carbide | Na₂CO₃/DMSO/H₂O | Amino-substituted benzofurans | High acs.org |

| Copper Iodide | o-Hydroxy aldehydes, Amines, Alkynes | Deep Eutectic Solvent | Substituted benzofurans | - |

| (PPh₃)PdCl₂/CuI | Terminal alkynes, Iodophenols | Triethylamine | Substituted benzofurans | - |

Nickel-Catalyzed Approaches in Benzofuran Synthesis

Nickel catalysis has emerged as a powerful tool in the synthesis of benzofuran heterocycles, offering an alternative to more expensive noble metals. acs.org In 2021, Zhu and colleagues reported a novel and efficient nickel-catalyzed methodology for benzofuran synthesis. Their approach utilizes a nickel catalyst to provide the activation energy for an intramolecular nucleophilic addition, leading to the formation of benzofuran derivatives in noteworthy yields. acs.org The optimal conditions for this transformation were found to be Ni(OTf)₂ as the catalyst, 1,10-phenanthroline (B135089) as the ligand, and acetonitrile (B52724) as the solvent, resulting in yields ranging from 23% to 89%. acs.org

Aggarwal et al. have also developed a nickel-catalyzed synthesis of 3-aryl benzofurans from ortho-alkenyl phenols via an intramolecular dehydrogenative coupling. rsc.org A key feature of this method is the use of molecular oxygen as the oxidant, which avoids the need for sacrificial hydrogen acceptors. rsc.org This strategy has proven effective for synthesizing a variety of 3-arylbenzofuran derivatives in good to excellent yields. rsc.org

Furthermore, a nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones has been developed for the formation of benzofuran derivatives. thieme-connect.com This protocol has been successfully applied to a range of substrates bearing both electron-donating and electron-withdrawing groups, affording the corresponding products in moderate to good yields. thieme-connect.com The optimization of this reaction identified Ni(dppp)₂Cl₂ or Ni(OTf)₂ as effective catalysts and 1,10-phenanthroline as the most efficient ligand. thieme-connect.com

Table 2: Nickel-Catalyzed Synthesis of Benzofuran Derivatives

| Catalyst | Ligand | Reactants | Oxidant/Solvent | Product Type | Yield (%) |

| Ni(OTf)₂ | 1,10-Phenanthroline | Aryl halides, Alkynes | Zn/Acetonitrile | Substituted benzofurans | 23-89 acs.org |

| Ni(acac)₂ | 1,10-Phenanthroline | ortho-Alkenyl phenols | O₂/DMF | 3-Aryl benzofurans | Good to Excellent rsc.org |

| Ni(dppp)₂Cl₂ | 1,10-Phenanthroline | 2-(2-Iodophenoxy)-1-phenylethanone | Zn/Acetonitrile | 3-Phenylbenzofuran | Moderate to Good thieme-connect.com |

Chemo- and Regioselective Synthesis of this compound Isomers

While specific studies detailing the chemo- and regioselective synthesis of this compound isomers are not extensively documented in the reviewed literature, general principles of regioselectivity in benzofuran synthesis can be applied. The substitution pattern on the starting phenol or benzene derivative is the primary determinant of the final substitution pattern on the benzofuran product.

For instance, in copper-catalyzed syntheses involving phenols and alkynes, the regioselectivity of the initial nucleophilic addition of the phenol to the alkyne dictates the position of the substituents on the resulting furan ring. rsc.org Similarly, in intramolecular cyclization reactions, the positions of the reactive functional groups on the aromatic precursor predetermine the regiochemical outcome.

In the context of synthesizing a specific isomer like this compound, the starting material would need to be a appropriately substituted phenol, such as 2-bromo-4-methylphenol, which would then be subjected to a cyclization reaction with a suitable partner to form the furan ring. The challenge in such syntheses often lies in controlling the regioselectivity of the cyclization step, especially if multiple reaction pathways are possible. The choice of catalyst, ligands, and reaction conditions can significantly influence the regiochemical outcome.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Key parameters that are typically optimized include:

Catalyst and Ligand: The choice of the transition metal catalyst (e.g., copper or nickel) and the coordinating ligand can have a profound impact on the reaction's efficiency and selectivity. For example, in a nickel-catalyzed synthesis of 3-phenylbenzofuran, 1,10-phenanthroline was identified as a more efficient ligand compared to others like DABCO or 2,2'-bipyridine. thieme-connect.com

Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of reaction intermediates. In the same nickel-catalyzed synthesis, acetonitrile was found to be the optimal solvent, providing better yields than methanol, toluene, THF, or DCE. thieme-connect.com

Temperature: Reaction temperature affects the rate of reaction. Higher temperatures can lead to faster conversions but may also promote the formation of undesired side products.

Base: The choice and stoichiometry of the base are critical, particularly in reactions involving deprotonation steps.

Reaction Time: Optimizing the reaction time is essential to ensure complete conversion of the starting materials without allowing for product degradation. For instance, in the silver(I)-promoted oxidative coupling for dihydrobenzofuran neolignan synthesis, the reaction time was successfully reduced from 20 hours to 4 hours without a significant loss in conversion or selectivity. scielo.br

Table 3: Optimization of a Nickel-Catalyzed Benzofuran Synthesis

| Entry | Catalyst | Ligand | Solvent | Yield (%) |

| 1 | Ni(dppp)₂Cl₂ | 2,2'-Bipyridine | MeCN | 17 thieme-connect.com |

| 2 | Ni(dppp)₂Cl₂ | DABCO | MeCN | 23 thieme-connect.com |

| 3 | Ni(dppp)₂Cl₂ | 1,10-Phenanthroline | MeCN | 78 thieme-connect.com |

| 4 | Ni(OTf)₂ | 1,10-Phenanthroline | MeCN | 80 thieme-connect.com |

| 5 | Ni(OTf)₂ | 1,10-Phenanthroline | Toluene | 65 thieme-connect.com |

| 6 | Ni(OTf)₂ | 1,10-Phenanthroline | THF | 53 thieme-connect.com |

Gram-Scale Synthesis Considerations for this compound

While specific literature on the gram-scale synthesis of this compound is scarce, general principles for scaling up the synthesis of benzofuran derivatives are applicable. A copper-catalyzed methodology for obtaining benzofuran derivatives has been reported to be applicable for gram-scale synthesis. acs.org

Key considerations for scaling up a synthesis from the laboratory to a larger scale include:

Reagent Purity and Stoichiometry: Ensuring the purity of starting materials and precise control over stoichiometry becomes even more critical at a larger scale to maintain consistent yields and product quality.

Heat Transfer and Temperature Control: Exothermic or endothermic reactions that are easily managed in small flasks can pose significant challenges on a larger scale. Efficient heat transfer and precise temperature control are essential to prevent runaway reactions or incomplete conversions.

Mixing and Mass Transfer: Adequate mixing is crucial to ensure homogeneity and efficient reaction rates. The type and speed of agitation need to be carefully considered for the specific reaction vessel.

Work-up and Purification: Procedures for extraction, washing, and purification (e.g., crystallization or chromatography) need to be adapted for larger volumes. The choice of purification method will depend on the physical properties of the product and the impurities present.

Safety: A thorough safety assessment is paramount before attempting a gram-scale synthesis. This includes understanding the hazards of all reagents and intermediates, as well as the potential for exothermic events.

A documented synthesis of 7-bromo-5-methyl-3-phenylbenzofuran involved heating 100 g of α-(2-bromo-4-methylphenoxy)acetophenone with 700 g of polyphosphoric acid, indicating that syntheses of related structures have been performed on a significant scale. prepchem.com

Advanced Spectroscopic and Structural Elucidation Techniques in 7 Bromo 5 Methylbenzofuran Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 7-Bromo-5-methylbenzofuran, ¹H and ¹³C NMR, along with two-dimensional techniques, are crucial for assigning the precise location of each atom.

¹H NMR Spectroscopic Analysis of this compound Derivatives

In the ¹H NMR spectrum of a this compound derivative, each proton in the molecule produces a signal at a specific chemical shift (δ), which is influenced by its electronic environment. The protons on the furan (B31954) ring (at positions 2 and 3) typically appear in a distinct region from those on the benzene (B151609) ring. The methyl group protons at position 5 would appear as a singlet in the upfield region (typically around 2.4 ppm). The aromatic protons on the benzene ring (at positions 4 and 6) would show signals in the aromatic region (7.0-8.0 ppm), with their splitting patterns (multiplicity) determined by coupling with neighboring protons. The presence of the electron-withdrawing bromine atom at position 7 would deshield the adjacent proton at position 6, causing it to resonate at a lower field.

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.6 | d | ~2.2 |

| H-3 | ~6.7 | d | ~2.2 |

| H-4 | ~7.4 | s | - |

| H-6 | ~7.3 | s | - |

Note: This data is predicted and may not represent actual experimental values.

¹³C NMR Spectroscopic Analysis of this compound Derivatives

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbons of the furan ring (C2 and C3) and the benzene ring (C3a, C4, C5, C6, C7, C7a) would have characteristic chemical shifts. The carbon directly attached to the bromine atom (C7) would be significantly influenced by the halogen's electronegativity. The methyl carbon (5-CH₃) would appear at a high field (low ppm value).

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~145 |

| C3 | ~105 |

| C3a | ~128 |

| C4 | ~125 |

| C5 | ~135 |

| C6 | ~122 |

| C7 | ~115 |

| C7a | ~154 |

Note: This data is predicted and may not represent actual experimental values.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Complex Benzofuran (B130515) Structures

For complex benzofuran structures, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide additional information by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For a this compound derivative, a COSY spectrum would confirm the coupling between the H-2 and H-3 protons on the furan ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for definitively assigning which proton is attached to which carbon, confirming the assignments made from the 1D spectra.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for confirming the molecular weight and elemental composition of a compound.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that results in significant fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint that can aid in structural elucidation. For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.

Common fragmentation pathways for benzofurans involve the loss of small molecules like CO, CHO, or the substituent groups. The fragmentation of this compound would likely involve the loss of a bromine atom, a methyl radical, or a molecule of carbon monoxide.

Hypothetical EI-MS Fragmentation Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 210/212 | [M]⁺ (Molecular Ion) |

| 195/197 | [M - CH₃]⁺ |

| 131 | [M - Br]⁺ |

Note: This data is predicted and may not represent actual experimental values.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. This allows for the determination of the precise elemental composition of the molecular ion and its fragments. For this compound (C₉H₇BrO), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas, thus confirming the molecular formula.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the vibrational spectrum can be divided into several key regions corresponding to the functional groups present: the aromatic benzofuran core, the C-Br bond, and the methyl group C-H bonds.

Detailed experimental and computational studies on analogous compounds, such as 2-(5-methyl-1-benzofuran-3-yl) acetic acid, provide insight into the expected vibrational frequencies for the 5-methylbenzofuran (B96412) scaffold. researchgate.net The key vibrational modes are expected to include:

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. vscht.cz

C-H Stretching of Methyl Group: The aliphatic C-H stretching vibrations from the methyl group are expected in the 3000-2850 cm⁻¹ range. vscht.cz

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic benzofuran ring system give rise to characteristic bands in the 1600-1400 cm⁻¹ region. vscht.czresearchgate.net

C-O Stretching: The C-O-C stretching of the furan ring will have a characteristic frequency.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 500 cm⁻¹.

Ring Bending Modes: Out-of-plane and in-plane bending modes of the benzofuran ring system will also produce signals in the fingerprint region.

The table below summarizes key experimental vibrational frequencies observed for the related compound 2-(5-methyl-1-benzofuran-3-yl) acetic acid, which are indicative of the vibrations expected for the 5-methylbenzofuran core of this compound. researchgate.net

| Wavenumber (cm⁻¹) (FT-IR) | Wavenumber (cm⁻¹) (FT-Raman) | Vibrational Assignment (for 5-methylbenzofuran core) |

| 3061 | 3062 | Aromatic C-H Stretching |

| 2920 | 2921 | Asymmetric Stretching of CH₃ |

| 1622 | 1623 | Aromatic C=C Stretching |

| 1449 | 1450 | Aromatic C=C Stretching & CH₃ Bending |

| 1177 | 1178 | In-plane C-H Bending |

| 801 | 802 | Out-of-plane C-H Bending |

This data is for 2-(5-methyl-1-benzofuran-3-yl) acetic acid and is used to approximate the vibrational modes of the this compound core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. msu.edu For aromatic and conjugated systems like this compound, the most significant electronic transitions are typically π → π* transitions, where an electron is promoted from a bonding π molecular orbital to an antibonding π* molecular orbital. msu.edu

The benzofuran ring system constitutes the primary chromophore in this compound. Benzene, a fundamental aromatic component, exhibits strong absorption below 200 nm and a series of weaker bands around 254 nm. msu.edu The fusion of the furan ring and the presence of substituents (bromo and methyl groups) on the benzene ring are expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and potentially alter the molar absorptivity (ε).

Experimental and theoretical UV-Vis data for the related 2-(5-methyl-1-benzofuran-3-yl) acetic acid in ethanol (B145695) show absorption maxima that can be attributed to the electronic transitions within the 5-methylbenzofuran chromophore. researchgate.net These findings suggest that this compound would exhibit similar absorption patterns due to its core structure.

The primary electronic transitions expected for this compound are:

π → π Transitions:* These high-energy transitions are characteristic of the conjugated π-electron system of the benzofuran core. The presence of the bromine atom, with its lone pairs of electrons, can also influence these transitions.

n → π Transitions:* The oxygen atom of the furan ring possesses non-bonding (n) electrons. Transitions of these electrons to an antibonding π* orbital are also possible, though they are typically weaker than π → π* transitions.

The following table presents the experimental and calculated absorption maxima for 2-(5-methyl-1-benzofuran-3-yl) acetic acid, which serve as an estimate for the electronic transitions in the 5-methylbenzofuran system. researchgate.net

| Experimental λmax (nm) | Calculated λmax (nm) | Major Contribution (Electronic Transition) |

| 298 | 291.63 | HOMO → LUMO (π → π) |

| 252 | 254.41 | HOMO-1 → LUMO (π → π) |

| 210 | 223.18 | HOMO-3 → LUMO (π → π*) |

This data is for 2-(5-methyl-1-benzofuran-3-yl) acetic acid and is used to approximate the electronic transitions of the this compound chromophore.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can obtain an electron density map from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This provides an unambiguous structural characterization in the solid state.

While a crystal structure for this compound itself is not publicly available, the analysis of closely related brominated benzofuran analogs provides critical insights into the expected molecular geometry and intermolecular interactions.

Single-crystal X-ray diffraction studies on various substituted benzofurans reveal key structural features. For instance, the benzofuran ring system is generally found to be planar or nearly planar. mdpi.comresearchgate.net The substituents on the ring will influence the crystal packing, leading to different intermolecular interactions such as hydrogen bonding (if applicable), halogen bonding (due to the bromine atom), and π-π stacking interactions between the aromatic rings.

Analysis of brominated benzofuran derivatives, such as 5-Bromo-2-methyl-3-methylsulfinylbenzofuran, confirms the planarity of the benzofuran unit. researchgate.net In such structures, the bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species, which can be a significant factor in directing the crystal packing arrangement.

The table below summarizes crystallographic data for a representative brominated benzofuran analog, illustrating the type of structural information obtained from a single-crystal XRD experiment.

| Parameter | 5-Bromo-2-methyl-3-methylsulfinylbenzofuran researchgate.net |

| Chemical Formula | C₁₀H₉BrO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.2318 (5) |

| b (Å) | 16.466 (2) |

| c (Å) | 12.415 (1) |

| β (°) | 94.846 (2) |

| Volume (ų) | 1065.72 (19) |

The determination and analysis of crystal structures are heavily reliant on specialized software packages.

SHELX: The SHELX suite of programs is a standard for crystal structure solution and refinement. nih.govokstate.edu

Structure Solution: Programs like SHELXS or SHELXT use direct methods or Patterson methods to solve the phase problem and provide an initial model of the crystal structure from the diffraction data. mit.edu

Structure Refinement: SHELXL is used for the refinement of the structural model against the experimental diffraction data. nih.govokstate.edu This process involves minimizing the difference between observed and calculated structure factors, leading to highly accurate atomic coordinates, displacement parameters, and bond lengths and angles. For benzofuran structures, SHELXL allows for the precise positioning of all atoms, including handling any potential disorder in the methyl group or other flexible parts of the molecule. univ-rennes1.fr

Mercury: Developed by the Cambridge Crystallographic Data Centre (CCDC), Mercury is a powerful tool for the visualization and analysis of crystal structures. cam.ac.ukwikipedia.orgcam.ac.uk

3D Visualization: Mercury allows for the generation of high-quality 3D representations of molecules and crystal packing, including the display of thermal ellipsoids (anisotropic displacement parameters). youtube.com This is essential for understanding the spatial arrangement of benzofuran molecules in the unit cell.

Analysis of Intermolecular Interactions: A key feature of Mercury is its ability to analyze and display non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. cam.ac.uk For a compound like this compound, Mercury would be used to explore how the molecules pack in the solid state and to identify and quantify any Br···O or Br···π halogen bonds or stacking between the benzofuran rings, which govern the supramolecular architecture. youtube.com

Computational Chemistry and Quantum Mechanical Studies of 7 Bromo 5 Methylbenzofuran

Density Functional Theory (DFT) Calculations on 7-Bromo-5-methylbenzofuran Systems

Density Functional Theory (DFT) serves as a powerful computational tool in quantum chemistry to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is frequently employed for its favorable balance between computational cost and accuracy, making it a standard method for calculating the properties of molecules like this compound. google.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. google.com For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can predict these geometric parameters. researchgate.net The resulting optimized structure provides a realistic model of the molecule in its ground state. In studies of similar molecules, such as 2-(5-methyl-1-benzofuran-3-yl) acetic acid, computationally derived geometries are often compared with experimental data from X-ray diffraction to validate the theoretical model. researchgate.net Such analyses for this compound would precisely define the planarity of the benzofuran (B130515) ring system and the spatial orientation of the bromo and methyl substituents.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzofuran Derivative This table provides a representative example of data obtained from geometry optimization; specific values for this compound would require dedicated calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (furan) | ~1.37 Å |

| Bond Length | C=C (furan) | ~1.36 Å |

| Bond Length | C-Br | ~1.89 Å |

| Bond Angle | C-O-C (furan) | ~105.5° |

| Bond Angle | C-C-Br | ~128.0° |

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals involved in chemical reactions. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. researchgate.netirjweb.com For instance, the analysis of 7-methoxy-benzofuran-2-carboxylic acid revealed a HOMO-LUMO gap of 4.189 eV, indicating it is a relatively soft and reactive molecule. researchgate.net A similar analysis for this compound would map the distribution of these frontier orbitals, identifying the regions of the molecule most likely to participate in electron donation and acceptance.

Table 2: Frontier Molecular Orbital Data for a Representative Benzofuran Derivative This table illustrates the typical data generated from a HOMO-LUMO analysis.

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visualization tool that illustrates the charge distribution within a molecule, providing crucial information about its reactivity. uni-muenchen.de The map is generated by calculating the electrostatic potential on the surface of the molecule's electron density. researchgate.netwolfram.com Different colors represent varying potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), prone to nucleophilic attack. youtube.com

For this compound, an MESP map would likely show negative potential (red) concentrated around the electronegative oxygen atom of the furan (B31954) ring and the bromine atom. These sites represent the most probable locations for interactions with electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, charge distribution, and intramolecular delocalization effects. wikipedia.orgwisc.eduq-chem.com This method examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, also known as hyperconjugation. researchgate.net

Table 3: Illustrative Second-Order Perturbation Analysis from NBO for a Benzofuran Derivative This table shows example stabilization energies (E(2)) from NBO analysis.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O | π(C-C) | ~25.5 |

| LP(3) Br | σ(C-C) | ~2.1 |

| π(C=C) | π*(C=C) | ~18.0 |

Vibrational Frequency Calculations and Spectroscopic Prediction

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies at the optimized geometry, researchers can assign specific vibrational modes (e.g., stretching, bending) to observed spectral bands. researchgate.net

For this compound, DFT calculations could predict its complete vibrational spectrum. This theoretical spectrum serves as a valuable guide for interpreting experimental FT-IR and FT-Raman data. In a study of 7-methoxy-benzofuran-2-carboxylic acid, the calculated harmonic wavenumbers were found to be in excellent agreement with experimental values, demonstrating the reliability of this predictive method. researchgate.net

Quantum Chemical Calculations for Reactivity Descriptors

Beyond the HOMO-LUMO gap, a range of global reactivity descriptors can be calculated using quantum chemical methods to further quantify a molecule's reactivity. rasayanjournal.co.in These descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative basis for conceptual DFT. rasayanjournal.co.in

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as χ²/(2η).

These parameters provide a comprehensive profile of the chemical behavior of this compound, helping to predict its interactions in various chemical environments. nih.gov

Table 4: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy to lose an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy gained by accepting an electron |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution |

| Softness (S) | S = 1 / η | Reciprocal of hardness |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons |

Computational Reaction Path Search Methods in Benzofuran Synthesis Design

The synthesis of substituted benzofurans can be complex, often involving multiple steps and the potential for various reaction pathways. Computational reaction path search methods are instrumental in elucidating the most plausible and energetically favorable routes for synthesizing molecules like this compound. These methods systematically explore the potential energy surface of a chemical reaction to identify transition states and intermediates, thereby constructing a comprehensive reaction network.

One such approach is the Unbiased Reaction Path Search (URPS), which is designed to explore multiple reaction pathways without initial assumptions about the mechanism, making it particularly useful for complex reactions involving three or more components. wmcsameera.com For the synthesis of this compound, URPS could be employed to investigate the cyclization step, a critical bond-forming event in the creation of the benzofuran core. By modeling the interactions of the precursor molecules, URPS can uncover novel or unexpected reaction intermediates and transition states, providing a more complete picture of the reaction landscape.

Another powerful technique is the multi-component artificial force induced reaction (MC-AFIR) method. wmcsameera.com This method systematically determines reaction mechanisms by applying an "artificial force" to induce reactions between molecules. In designing a synthesis for this compound, the MC-AFIR method could be used to predict the outcomes of various reactant combinations and reaction conditions, thereby guiding the selection of the most efficient synthetic strategy. The results from these computational searches can be further refined using a Reaction Path Refinement Algorithm (RPRA) to pinpoint the lowest-energy pathways. wmcsameera.com

The general workflow for employing these methods in the synthesis design of this compound would involve:

Defining the starting materials and reagents.

Utilizing a method like URPS or MC-AFIR to perform a global search of the reaction's potential energy surface.

Identifying the key intermediates and transition states for all viable pathways.

Calculating the activation energies for each step to determine the most kinetically favorable route.

Refining the low-energy pathways to obtain a detailed mechanistic understanding.

These computational tools transform the design of synthetic routes from a process heavily reliant on chemical intuition to a more data-driven and systematic endeavor. frontiersin.org

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and their interactions with the surrounding environment. For this compound, MD simulations can offer valuable insights into its intermolecular interactions, which govern its physical properties such as solubility, melting point, and crystal packing.

An MD simulation of this compound would typically involve placing a number of these molecules in a simulation box, often with a solvent, and then solving Newton's equations of motion for every atom in the system. mdpi.com This allows for the observation of how the molecules interact and move over time. Key parameters that can be extracted from these simulations include radial distribution functions, which describe the probability of finding another molecule at a certain distance, and various energetic components of the intermolecular forces. nih.gov

The intermolecular interactions of this compound are expected to be a combination of:

Van der Waals forces: Arising from temporary fluctuations in electron density.

Dipole-dipole interactions: Due to the permanent dipole moment of the molecule.

Halogen bonding: A specific non-covalent interaction involving the bromine atom, which will be discussed in more detail in the next section.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

To perform a meaningful MD simulation, an accurate force field is required. A force field is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For a molecule like this compound, a force field that accurately models halogenated aromatic compounds would be necessary.

The table below outlines the key steps and outputs of a hypothetical MD simulation study on this compound.

| Simulation Stage | Description | Key Outputs |

| System Preparation | A number of this compound molecules are placed in a simulation box, and a solvent may be added. The system is assigned a force field. | Initial coordinates and topology of the system. |

| Minimization | The system's energy is minimized to remove any unfavorable atomic clashes. | An energetically relaxed starting structure. |

| Equilibration | The system is gradually heated and pressurized to the desired simulation conditions, allowing it to reach thermal equilibrium. | Stabilized temperature, pressure, and density. |

| Production | The simulation is run for a significant length of time to sample the conformational space and intermolecular interactions. | Trajectory file containing atomic positions over time. |

| Analysis | The trajectory is analyzed to calculate various structural and energetic properties. | Radial distribution functions, interaction energies, diffusion coefficients, and visualization of intermolecular contacts. |

Through such simulations, one could predict how this compound molecules would arrange themselves in a condensed phase, providing a theoretical basis for understanding its macroscopic properties.

Theoretical Studies on Halogen Bonding in Bromo-Benzofuran Systems

Halogen bonding is a directional, non-covalent interaction between a halogen atom in one molecule and a nucleophilic region in another. mdpi.com In the case of this compound, the bromine atom can act as a halogen bond donor. This is due to the phenomenon of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, opposite to the C-Br covalent bond. nih.gov This positive region can then interact favorably with an electron-rich site, such as an oxygen atom or a π-system on a neighboring molecule.

Theoretical studies, primarily using density functional theory (DFT), are well-suited to investigate the nature and strength of halogen bonds. mdpi.com For a system like this compound, computational models can be constructed to study the interaction between two or more of these molecules, or between this molecule and other potential halogen bond acceptors.

A study on a related compound, 5-bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran, revealed a Br···O halogen bond with a distance of 3.048 Å. nih.gov This provides a strong indication that similar interactions could be significant in the crystal structure of this compound. Theoretical calculations can quantify the strength of such interactions. The interaction energy of halogen bonds typically ranges from -5 to -40 kJ/mol, making them comparable in strength to hydrogen bonds. mdpi.com

Key computational analyses used to characterize halogen bonding in bromo-benzofuran systems include:

Geometry Optimization: To find the most stable arrangement of the interacting molecules and determine the halogen bond length and angle. A halogen bond is typically characterized by a nearly linear D-X···A angle (where D is the atom covalently bonded to the halogen X, and A is the acceptor atom). mdpi.com

Interaction Energy Calculation: To quantify the strength of the halogen bond. This is often done with corrections for basis set superposition error.

Atoms in Molecules (AIM) Theory: This analysis of the electron density can identify a bond critical point between the halogen and the acceptor atom, providing evidence for the existence of the bond. researchgate.net

Natural Bond Orbital (NBO) Analysis: This method can reveal the orbital interactions that contribute to the formation of the halogen bond, often described as a charge transfer from an orbital on the acceptor to a σ* anti-bonding orbital of the C-Br bond.

Electrostatic Potential Surface Mapping: This visualizes the electron-rich and electron-poor regions of the molecule, clearly showing the positive σ-hole on the bromine atom.

The following table summarizes the expected characteristics of a halogen bond involving this compound, based on general principles and studies of similar molecules.

| Property | Expected Characteristic | Computational Method for Analysis |

| Interaction Type | C-Br···O or C-Br···π | Geometry Optimization, Electrostatic Potential Surface |

| Bond Distance (Br···A) | Approximately 3.0 - 3.5 Å | Geometry Optimization |

| Bond Angle (C-Br···A) | Close to 180° | Geometry Optimization |

| Interaction Energy | -10 to -30 kJ/mol | Interaction Energy Calculation (e.g., CCSD(T) or DFT) |

| Electron Density at BCP | Small but significant value | Atoms in Molecules (AIM) |

| Orbital Interaction | n(O) -> σ(C-Br) or π -> σ(C-Br) | Natural Bond Orbital (NBO) Analysis |

These theoretical investigations are crucial for understanding the role of halogen bonding in the solid-state structure and molecular recognition properties of this compound.

Chemical Reactivity and Derivatization Strategies of 7 Bromo 5 Methylbenzofuran

Electrophilic Aromatic Substitution Reactions on 7-Bromo-5-methylbenzofuran

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of this compound, the regiochemical outcome of such reactions is dictated by the combined directing effects of the fused furan (B31954) ring, the methyl group at the 5-position, and the bromine atom at the 7-position.

The benzofuran (B130515) system itself preferentially undergoes electrophilic attack at the C2 position of the furan ring. This preference is attributed to the superior stability of the resulting cationic intermediate (sigma complex), where the positive charge can be effectively delocalized over the benzene (B151609) ring, analogous to a benzylic carbocation. stackexchange.com Attack at the C3 position would lead to an intermediate where the positive charge is adjacent to the furan oxygen, which can offer some stabilization through its lone pair, but this effect is less significant for the highly electronegative oxygen atom compared to nitrogen in analogous indole (B1671886) systems. stackexchange.comechemi.com

The substituents on the benzene ring further modulate this reactivity:

5-Methyl Group: As an alkyl group, it is an activating, ortho-, para-director. It therefore enhances the electron density and directs incoming electrophiles to the C4 and C6 positions.

7-Bromo Group: As a halogen, it is a deactivating, ortho-, para-director. It withdraws electron density inductively but can stabilize adjacent positive charges through resonance. It directs towards the C6 position (the ortho position).

Considering these combined influences, the most electron-rich and sterically accessible positions for electrophilic attack are the C2 and C4 positions. The C2 position is inherently activated by the furan ring system. The C4 position is strongly activated by the ortho-directing methyl group at C5. The C6 position is activated by the methyl group but simultaneously deactivated by the inductive effect of the adjacent bromine at C7, making it a less probable site for substitution.

A common and illustrative EAS reaction for electron-rich heterocycles is the Vilsmeier-Haack reaction , which introduces a formyl group (-CHO) onto the ring. jk-sci.comorganic-chemistry.org This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.org For this compound, this reaction is predicted to yield primarily this compound-2-carbaldehyde and potentially this compound-4-carbaldehyde, reflecting the high reactivity of the C2 and C4 positions.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Formylation | POCl₃, DMF; then H₂O | This compound-2-carbaldehyde |

| Nitration | HNO₃, H₂SO₄ | 7-Bromo-2-nitro-5-methylbenzofuran |

| Bromination | Br₂, FeBr₃ | 2,7-Dibromo-5-methylbenzofuran |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-7-bromo-5-methylbenzofuran |

Nucleophilic Substitution Reactions Involving the Bromine Atom of this compound

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is challenging. The SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group, which are absent in this molecule.

However, the bromine atom can be effectively replaced using transition metal-catalyzed cross-coupling reactions, which proceed via different mechanisms. These methods have become powerful tools for forming new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for constructing C-N bonds by coupling aryl halides with a wide array of primary and secondary amines. wikipedia.orglibretexts.org The reaction typically employs a palladium precatalyst, a bulky electron-rich phosphine (B1218219) ligand (e.g., XPhos, RuPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃). nih.govacs.org This methodology allows for the synthesis of various N-aryl benzofuran derivatives from this compound, which are otherwise difficult to access.

Ullmann Condensation: A classical, copper-catalyzed method, the Ullmann condensation, facilitates the formation of C-O, C-N, and C-S bonds from aryl halides. wikipedia.org While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols often use soluble copper catalysts with ligands (e.g., 1,10-phenanthroline), allowing the reactions to proceed under milder conditions. researchgate.net This makes it a viable strategy for coupling this compound with alcohols, phenols, amines, or thiols.

Table 2: Representative Nucleophilic Substitution Strategies for this compound

| Reaction Type | Nucleophile | Catalyst System (Example) | Product Type |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃ / XPhos, NaOt-Bu | 7-(R¹R²-amino)-5-methylbenzofuran |

| Ullmann C-O Coupling | ROH | CuI / 1,10-phenanthroline (B135089), Cs₂CO₃ | 7-(Alkoxy/Aryloxy)-5-methylbenzofuran |

| Ullmann C-S Coupling | RSH | CuI / L-proline, K₂CO₃ | 7-(Alkyl/Arylthio)-5-methylbenzofuran |

Cross-Coupling Reactions for Functionalization of this compound

Palladium-catalyzed cross-coupling reactions are among the most versatile and powerful methods for forming carbon-carbon bonds, and the bromine atom at the C7 position of this compound serves as an excellent handle for these transformations.

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of the organoboron reagents (boronic acids and esters). libretexts.orgorganic-chemistry.org The reaction involves a palladium catalyst, a base, and typically an organic/aqueous solvent mixture to couple an organic halide with an organoboron compound. yonedalabs.com This reaction is highly effective for bromo-benzofuran substrates, allowing for the synthesis of a diverse range of 7-aryl- and 7-vinyl-5-methylbenzofuran derivatives. nih.gov

Table 3: Example Conditions for Suzuki-Miyaura Coupling of Bromo-Benzofuran Derivatives

| Aryl Bromide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |

| Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Pd(II)-quinolinealdoxime complex | Cs₂CO₃ | Toluene | 96% | wikipedia.org |

| 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II)-complex (10) | K₂CO₃ | EtOH/H₂O | 91% | nih.gov |

| 5-Bromo-2-fluorobenzofuran | (4-(Trifluoromethyl)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 95% | beilstein-journals.org |

The Stille reaction couples an organic halide with an organotin compound (organostannane) and is catalyzed by palladium. wikipedia.org A key advantage of the Stille coupling is the high tolerance for a wide variety of functional groups on both coupling partners, as organostannanes are stable to air and moisture. wikipedia.orgorganic-chemistry.org However, a significant drawback is the toxicity and difficulty in removing tin byproducts. The reaction proceeds efficiently with aryl bromides, making it a suitable method for the functionalization of this compound. wikipedia.org

Table 4: Typical Conditions for Stille Coupling of Aryl Bromides

| Aryl Bromide | Organostannane | Catalyst | Additive | Solvent |

| This compound | Vinyl(tributyl)stannane | Pd(PPh₃)₄ | - | THF |

| This compound | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | CuI | DMF |

| This compound | (Tributylstannyl)benzene | Pd₂(dba)₃ | AsPh₃ | Dioxane |

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions developed. It utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org The high reactivity of Grignard reagents is a major advantage, but it also limits the reaction's functional group tolerance, as they are incompatible with acidic protons (e.g., -OH, -NH₂) and certain carbonyl groups. stackexchange.com Nevertheless, for compatible substrates, the Kumada coupling provides an efficient and economical route to C-C bond formation with bromo-benzofurans. rhhz.net

Table 5: Representative Conditions for Kumada Coupling of Aryl Bromides

| Aryl Bromide | Grignard Reagent | Catalyst | Solvent |

| This compound | Phenylmagnesium bromide | NiCl₂(dppp) | THF |

| This compound | Methylmagnesium iodide | Pd(PPh₃)₄ | Diethyl Ether |

| This compound | Isopropylmagnesium chloride | NiCl₂(dppe) | THF |

The Hiyama coupling involves the palladium-catalyzed reaction of an organic halide with an organosilane. organic-chemistry.orgwikipedia.org Organosilanes are appealing coupling partners due to their low toxicity, stability, and ease of handling. organic-chemistry.org A key feature of the Hiyama reaction is the requirement of an activating agent, typically a fluoride (B91410) source (e.g., TBAF) or a base, to generate a hypervalent silicon species that facilitates the crucial transmetalation step. nih.govcore.ac.uk This reaction has been successfully applied to the synthesis of complex molecules, including benzofuran derivatives. nih.gov

Table 6: Example Conditions for Hiyama Coupling of Aryl Bromides

| Aryl Bromide | Organosilane | Catalyst | Activator | Solvent |

| 4-Bromoanisole | Phenyl(triethoxy)silane | Pd(NH₃)₂Cl₂ / bipyridyl ligand | NaOH | H₂O |

| Generic Aryl Bromide | Aryl(trimethoxy)silane | Pd(OAc)₂ | KF | Propylene Glycol |

| Generic Aryl Bromide | Aryl(trialkoxy)silane | ortho-palladated catalyst | TBAF | DMF |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is nuanced, with reactions typically targeting either the furan ring, the benzene ring, or its substituents, depending on the reagents and conditions employed. While direct experimental data on this compound is limited, its reactivity can be inferred from studies on closely related benzofuran derivatives.

Oxidation: The benzofuran ring system is generally stable to mild oxidizing agents. However, oxidation can be directed towards substituents on the ring. For instance, research on analogous compounds has shown that sulfur-containing substituents can be selectively oxidized without affecting the core structure. In a study on a related compound, 5-bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfanyl-1-benzofuran, the methylsulfanyl group at the C3 position was successfully oxidized to a methylsulfinyl group using 77% 3-chloroperoxybenzoic acid (m-CPBA) in dichloromethane. This transformation highlights that if this compound were functionalized with a thioether group, similar selective oxidation would be a viable synthetic route. Stronger oxidation conditions can lead to the degradation of the furan ring.

Reduction: Reduction reactions of this compound can proceed via several pathways, primarily involving catalytic hydrogenation or the use of metal hydrides.

Catalytic Hydrogenation: This method typically leads to the saturation of the 2,3-double bond of the furan ring, yielding the corresponding 2,3-dihydrobenzofuran (B1216630) derivative. researchgate.net Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or ruthenium are effective for this transformation. researchgate.netdoi.org A significant consideration during catalytic hydrogenation is the potential for competitive hydrodebromination, where the bromine atom at the C7 position is replaced by a hydrogen atom. The choice of catalyst, solvent, and reaction conditions is crucial to control the selectivity between furan ring reduction and C-Br bond cleavage. nih.gov

Metal Hydride Reduction: The reactivity with metal hydrides depends on the strength of the reducing agent. chem-station.compharmaguideline.com Standard reagents like sodium borohydride (B1222165) (NaBH₄) are generally mild and primarily reduce carbonyl functionalities; they are not expected to reduce the benzofuran aromatic system or the C-Br bond under normal conditions. pharmaguideline.commdpi.com In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce ester or carboxylic acid groups that might be present as substituents. chem-station.compharmaguideline.com LiAlH₄ is also capable of cleaving the C-Br bond through reductive dehalogenation, particularly at elevated temperatures.

The potential reduction pathways are summarized in the table below.

| Reaction Type | Reagent/Catalyst | Potential Product(s) | Remarks |

| Furan Ring Reduction | H₂, Pd/C or PtO₂ | 7-Bromo-5-methyl-2,3-dihydrobenzofuran | Selective reduction of the furan double bond. |

| Hydrodebromination | H₂, Pd/C | 5-Methylbenzofuran (B96412) | Cleavage of the C-Br bond. Often a side reaction to hydrogenation. |

| Reductive Dehalogenation | LiAlH₄ | 5-Methylbenzofuran | Requires a strong reducing agent; typically occurs with aryl halides. |

Regioselective Functionalization of the Benzofuran Ring System

The structure of this compound offers multiple sites for regioselective functionalization, allowing for the introduction of new substituents at specific positions on both the furan and benzene moieties. The inherent reactivity of the benzofuran nucleus and the directing effects of the existing methyl and bromo groups guide these transformations. hw.ac.uk

Functionalization of the Furan Ring (C2 and C3 Positions): The C2 and C3 positions of the furan ring are the most electron-rich and, therefore, the most reactive sites for C-H functionalization and electrophilic attack. mdpi.com

Lithiation and Subsequent Electrophilic Quench: Directed ortho-metalation (DoM) is a powerful strategy for functionalizing the C2 position. Treatment with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can lead to deprotonation at the C2 position, the most acidic proton on the ring. The resulting lithiated intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install a wide array of substituents.

Palladium-Catalyzed C-H Functionalization: Modern cross-coupling techniques enable the direct arylation or alkylation of the C-H bonds of the benzofuran core. mdpi.comresearchgate.net Palladium catalysts, often with a directing group attached to the benzofuran, can selectively activate the C3-H bond for coupling with aryl or alkyl halides. mdpi.com

Functionalization of the Benzene Ring (C4 and C6 Positions): Electrophilic aromatic substitution (EAS) reactions target the benzene portion of the molecule. masterorganicchemistry.commsu.edu The outcome is governed by the directing effects of the existing substituents. The 5-methyl group is an activating, ortho, para-director, while the 7-bromo group is a deactivating, ortho, para-director.

The C4 position is ortho to the activating methyl group.

The C6 position is also ortho to the activating methyl group.

The directing effects converge to strongly favor substitution at the C4 and C6 positions. Common EAS reactions include nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts acylation/alkylation (RCOCl/AlCl₃). masterorganicchemistry.comyoutube.com

Functionalization via the C7-Bromo Group: The bromine atom at the C7 position is a key synthetic handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at a position that is otherwise difficult to functionalize directly. researchgate.netchemrxiv.org

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a C-C bond, introducing aryl or vinyl groups.

Negishi Coupling: Coupling with organozinc reagents, catalyzed by palladium or nickel, provides another route to C-C bond formation. researchgate.netchemrxiv.org

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to install alkynyl substituents. researchgate.net

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, leading to 7-amino-5-methylbenzofuran derivatives.

A summary of potential regioselective functionalization strategies is presented below.

| Position(s) | Reaction Type | Typical Reagents | Resulting Functional Group |

| C2 | Lithiation / Electrophilic Quench | 1. n-BuLi; 2. Electrophile (e.g., DMF, R-X) | Varied (e.g., -CHO, -R) |

| C3 | Pd-catalyzed C-H Arylation | Aryl Halide, Pd(OAc)₂, Ligand | Aryl group |

| C4, C6 | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄; Br₂/FeBr₃; RCOCl/AlCl₃ | -NO₂, -Br, -COR |

| C7 | Suzuki Cross-Coupling | Ar-B(OH)₂, Pd Catalyst, Base | Aryl group |

| C7 | Sonogashira Cross-Coupling | Terminal Alkyne, Pd/Cu Catalyst, Base | Alkynyl group |

| C7 | Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base | Amino group |

Biological and Pharmacological Research Applications of 7 Bromo 5 Methylbenzofuran Scaffolds

Anticancer Activity Studies of Benzofuran (B130515) Derivatives

Benzofuran-based heterocycles have demonstrated notable inhibitory potency against a range of human cancer cell lines. nih.gov The inclusion of halogen atoms, such as bromine, can substantially improve the binding affinity of these compounds to molecular targets, leading to a marked increase in anticancer activity. nih.govnih.gov This enhanced effect is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a molecule. nih.gov

Bromo-substituted benzofuran derivatives have shown significant cytotoxic activity against various human cancer cell lines. For instance, a benzofuran derivative with a bromine atom attached to the methyl group at the 3-position demonstrated remarkable cytotoxicity against human chronic leukemia (K562) cells with an inhibitory concentration (IC₅₀) value of 5 μM. nih.gov The same compound was even more potent against acute leukemia (HL60) cells, showing an IC₅₀ of 0.1 μM, while exhibiting no toxicity toward normal cells. nih.gov

Other studies have highlighted the efficacy of bromo-benzofurans against cervical cancer (HeLa) cells. Certain piperazine-based benzofurans showed highly selective cytotoxic activity against HeLa cells, among others, with IC₅₀ values under 10 μM. nih.gov The position of the halogen on the benzofuran ring is a critical factor in determining its biological activity. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Bromo-Benzofuran Derivatives

| Compound | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| Bromo-methyl benzofuran derivative | K562 (Chronic Leukemia) | 5 |

| Bromo-methyl benzofuran derivative | HL60 (Acute Leukemia) | 0.1 |

Note: The table is generated based on data for representative bromo-benzofuran derivatives.

A key mechanism behind the anticancer effects of bromo-benzofurans is the induction of apoptosis, or programmed cell death. nih.gov Studies have demonstrated that certain benzofuran derivatives can induce apoptosis in various cancer cell lines. nih.govuni.lu For example, a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivative (Compound 8) was shown to have a strong proapoptotic potential in both HepG2 (liver cancer) and A549 (lung cancer) cells. nih.govmdpi.com Flow cytometry analysis revealed it induced late apoptosis/necrosis in 36% of HepG2 cells and 35% of A549 cells. nih.gov